6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrazolo[3,4-d]pyrimidine derivative under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding to alpha1-adrenergic receptors. This binding inhibits the receptor’s activity, leading to vasodilation and decreased blood pressure . The compound’s molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes, and its effects are mediated through the inhibition of G-protein-coupled receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for developing targeted therapies with fewer side effects compared to other alpha1-adrenergic receptor antagonists .
Properties
Molecular Formula |
C23H25N7O |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H25N7O/c1-28-22-18(16-24-28)21(25-17-8-4-3-5-9-17)26-23(27-22)30-14-12-29(13-15-30)19-10-6-7-11-20(19)31-2/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
InChI Key |
QAPLIXUJSBSLLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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